molecular formula C8H18ClN3O2 B2550140 N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride CAS No. 2551117-13-4

N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride

Cat. No.: B2550140
CAS No.: 2551117-13-4
M. Wt: 223.7
InChI Key: MHTLIPCZTREOHV-UHFFFAOYSA-N
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Description

N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes multiple methyl and amino groups, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-methylpropanamide with methylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce the production time. The final product is often purified through crystallization or distillation techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylpropanamide
  • N-Methyl-3-(methylamino)propanamide
  • N-Methyl-2-(methylamino)acetamide

Uniqueness

N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c1-9-6-8(13)11(3)5-4-7(12)10-2;/h9H,4-6H2,1-3H3,(H,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTLIPCZTREOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)CCC(=O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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